![molecular formula C16H16N2O2S B11806027 2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11806027.png)
2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione typically involves multi-step organic reactions. The starting materials and reagents used in these synthetic routes can vary, but common steps include:
Formation of the Pyrrolo[3,4-c]pyridine Core: This step often involves cyclization reactions using appropriate precursors.
Introduction of the Methylthio Group: This can be achieved through nucleophilic substitution reactions.
Addition of the o-Tolyl Group: This step may involve Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. Specific details on industrial production methods are often proprietary and may not be publicly available.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It may be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-(methylthio)-4-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
- 2-Methyl-3-(methylthio)-4-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione
Uniqueness
2-Methyl-3-(methylthio)-4-(o-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione is unique due to the specific arrangement of its functional groups and the presence of the o-tolyl group
Propriétés
Formule moléculaire |
C16H16N2O2S |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
2-methyl-4-(2-methylphenyl)-3-methylsulfanyl-3,5-dihydropyrrolo[3,4-c]pyridine-1,6-dione |
InChI |
InChI=1S/C16H16N2O2S/c1-9-6-4-5-7-10(9)14-13-11(8-12(19)17-14)15(20)18(2)16(13)21-3/h4-8,16H,1-3H3,(H,17,19) |
Clé InChI |
GDXDYJULOXZUDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=C3C(N(C(=O)C3=CC(=O)N2)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate](/img/structure/B11805961.png)
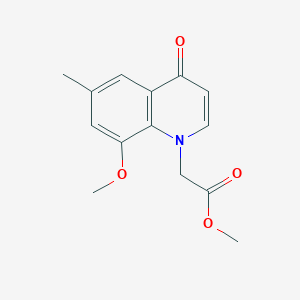

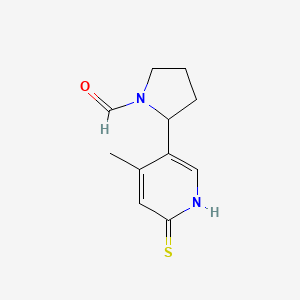
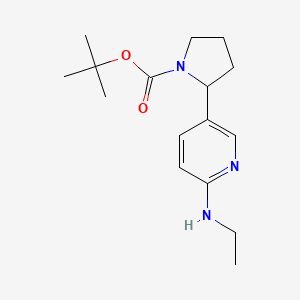

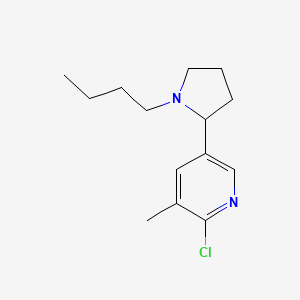

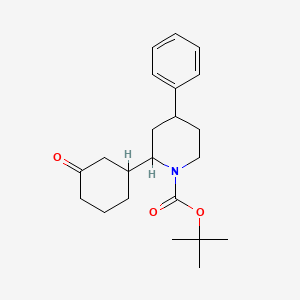
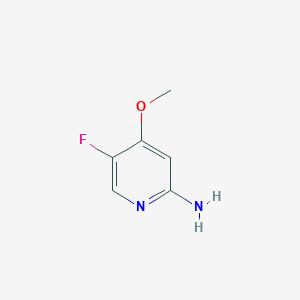
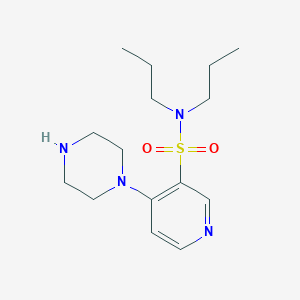
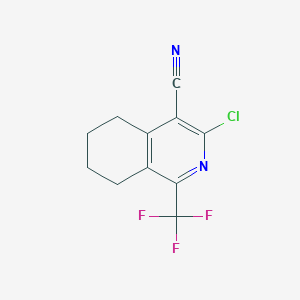
![4-Bromo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11806033.png)
